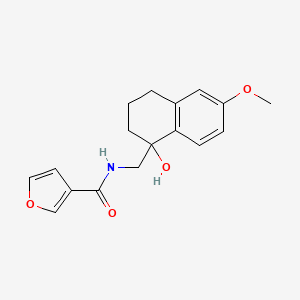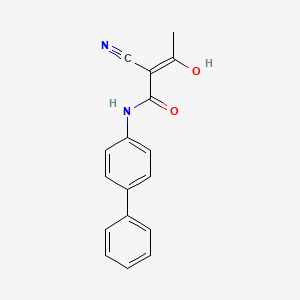
(2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hDHODH-IN-1 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for the de novo synthesis of pyrimidine, which is essential for DNA and RNA synthesis. This compound has shown significant potential in treating various diseases, including cancers, autoimmune disorders, and inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
hDHODH-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hDHODH in pyrimidine biosynthesis.
Biology: Employed in cell-based assays to investigate the effects of hDHODH inhibition on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and inflammatory disorders.
Industry: Utilized in the development of new drugs targeting hDHODH, contributing to the pharmaceutical industry’s efforts to create more effective treatments .
Wirkmechanismus
hDHODH-IN-1 exerts its effects by inhibiting the activity of human dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine. This inhibition leads to a reduction in pyrimidine levels, which in turn affects DNA and RNA synthesis, ultimately inhibiting cell proliferation. The molecular targets and pathways involved include the mitochondrial electron transport chain and the pyrimidine biosynthesis pathway .
Biochemische Analyse
Biochemical Properties
(2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide is known to interact with a flavin-dependent mitochondrial enzyme called human dihydroorotate dehydrogenase (hDHODH) . hDHODH plays a crucial role in the de novo pyrimidine synthesis pathway, which is essential for the production of RNA and DNA . The interaction between this compound and hDHODH is of significant interest due to the essential role of hDHODH in pyrimidine synthesis and mitochondrial functions .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with hDHODH. By inhibiting hDHODH, this compound can potentially disrupt the de novo pyrimidine synthesis pathway, affecting cell function . This disruption can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hDHODH. hDHODH catalyzes the conversion of dihydroorotate to orotate in a redox reaction, which is the fourth step in the pyrimidine de novo synthetic pathway . By inhibiting hDHODH, this compound can disrupt this pathway, potentially leading to changes in gene expression and other cellular processes .
Metabolic Pathways
This compound is involved in the de novo pyrimidine synthesis pathway through its interaction with hDHODH . hDHODH catalyzes the conversion of dihydroorotate to orotate, a key step in this pathway . The inhibition of hDHODH by this compound could potentially affect metabolic flux or metabolite levels.
Vorbereitungsmethoden
The synthesis of hDHODH-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s potency and selectivity
Industrial production methods for hDHODH-IN-1 involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Analyse Chemischer Reaktionen
hDHODH-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce different functional groups, enhancing the compound’s biological activity
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically more potent derivatives of hDHODH-IN-1 .
Vergleich Mit ähnlichen Verbindungen
hDHODH-IN-1 is unique compared to other similar compounds due to its high potency and selectivity for hDHODH. Similar compounds include:
Brequinar: Another potent hDHODH inhibitor, but with different pharmacokinetic properties.
Leflunomide: An immunomodulatory drug that also inhibits hDHODH but is less selective.
Teriflunomide: The active metabolite of leflunomide, used in the treatment of multiple sclerosis
hDHODH-IN-1 stands out due to its superior potency and selectivity, making it a promising candidate for further development in therapeutic applications .
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12(20)16(11-18)17(21)19-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,19,21)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVPBAIVOHJDOC-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2805154.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2805158.png)
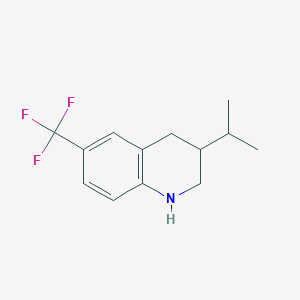

![4-((2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2805163.png)

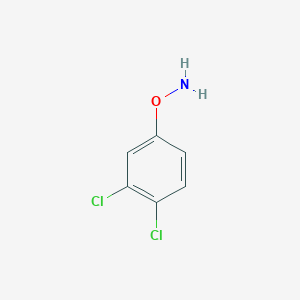
![9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2805166.png)
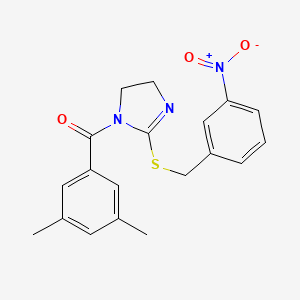

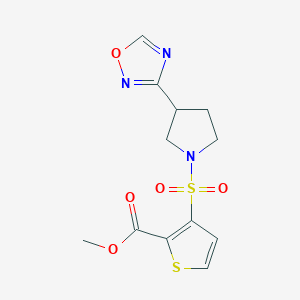
![N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2805171.png)
![5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2805176.png)
